1-(フェニルスルホニル)インドリン-6-アミン

説明

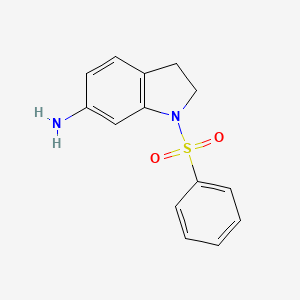

1-(Phenylsulfonyl)indolin-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core substituted with a phenylsulfonyl group at the nitrogen atom and an amine group at the 6-position. The unique structure of 1-(Phenylsulfonyl)indolin-6-amine makes it a valuable molecule for various scientific research applications.

科学的研究の応用

Chemistry

1-(Phenylsulfonyl)indolin-6-amine serves as a crucial building block in organic synthesis. Its ability to undergo electrophilic substitution reactions allows for the creation of more complex organic molecules. The compound is particularly reactive towards halogenation and alkylation processes, making it valuable in synthetic organic chemistry .

Biology

Research indicates that 1-(Phenylsulfonyl)indolin-6-amine exhibits potential biological activities, particularly in medicinal chemistry. Its interactions with various biological targets suggest possible applications in treating diseases such as cancer and neurodegenerative disorders:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced neuroinflammation, indicating its role as a neuroprotective agent.

Medicine

The therapeutic potential of 1-(Phenylsulfonyl)indolin-6-amine is being explored in various medical contexts:

- Anticancer Properties : Studies are ongoing to evaluate its efficacy against different cancer cell lines, leveraging its ability to modulate enzyme activity and influence cellular pathways .

- Psychoactive Effects : The compound's interaction with neurotransmitter receptors may contribute to its psychoactive effects, presenting opportunities for developing treatments for mood disorders.

Industry

In industrial applications, 1-(Phenylsulfonyl)indolin-6-amine is utilized as a reagent in the development of new materials and processes. Its unique reactivity allows for the synthesis of specialized compounds used in various manufacturing sectors .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that 1-(Phenylsulfonyl)indolin-6-amine exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Neuroprotection

A study involving transgenic mice models of Alzheimer's disease showed that treatment with 1-(Phenylsulfonyl)indolin-6-amine led to significant improvements in memory retention tests and reduced levels of neuroinflammatory markers in the brain tissue.

作用機序

Target of Action

1-(Phenylsulfonyl)indolin-6-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

1-(Phenylsulfonyl)indolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of 1-(Phenylsulfonyl)indolin-6-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation. Additionally, 1-(Phenylsulfonyl)indolin-6-amine can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, 1-(Phenylsulfonyl)indolin-6-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the enzyme, resulting in conformational changes that affect enzyme activity. Additionally, 1-(Phenylsulfonyl)indolin-6-amine can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(Phenylsulfonyl)indolin-6-amine in laboratory settings are crucial for understanding its long-term effects on cellular function . Over time, the compound may undergo chemical modifications that alter its activity. In vitro and in vivo studies have shown that prolonged exposure to 1-(Phenylsulfonyl)indolin-6-amine can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 1-(Phenylsulfonyl)indolin-6-amine vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of 1-(Phenylsulfonyl)indolin-6-amine is essential for its potential therapeutic applications.

Metabolic Pathways

1-(Phenylsulfonyl)indolin-6-amine is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-(Phenylsulfonyl)indolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biological activity. For example, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.

Subcellular Localization

The subcellular localization of 1-(Phenylsulfonyl)indolin-6-amine is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indolin-6-amine can be synthesized through several synthetic routes. One common method involves the reaction of indoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of 1-(Phenylsulfonyl)indolin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions: 1-(Phenylsulfonyl)indolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of N-substituted indoline derivatives.

類似化合物との比較

1-(Phenylsulfonyl)indole: Similar structure but lacks the amine group at the 6-position.

1-(Phenylsulfonyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.

1-(Phenylsulfonyl)benzene: Lacks the indoline core and amine group

Uniqueness: 1-(Phenylsulfonyl)indolin-6-amine is unique due to the presence of both the phenylsulfonyl group and the amine group on the indoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

1-(Phenylsulfonyl)indolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to a class of heterocyclic compounds characterized by an indole structure, which has been widely studied for its potential therapeutic applications. This article delves into the biological activity of 1-(Phenylsulfonyl)indolin-6-amine, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The chemical formula of 1-(Phenylsulfonyl)indolin-6-amine is . The sulfonyl group (–SO₂–) attached to the phenyl ring enhances the compound's reactivity and biological properties. The presence of the indole framework contributes to its ability to interact with various biological targets.

1-(Phenylsulfonyl)indolin-6-amine exhibits its biological activity through several mechanisms, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various biochemical pathways. For example, it may interact with monoamine transporters, thus influencing serotonin levels in the brain, which is crucial for mood regulation .

- Receptor Modulation : It has been reported to act on serotonin receptors (5-HTRs), demonstrating balanced affinity for multiple subtypes. This property suggests its potential use in treating mood disorders and other psychiatric conditions .

Biological Activity and Therapeutic Applications

Research indicates that 1-(Phenylsulfonyl)indolin-6-amine possesses several notable biological activities:

- Antidepressant Activity : Studies have shown that compounds similar to 1-(Phenylsulfonyl)indolin-6-amine can exhibit antidepressant-like effects in animal models. For instance, compounds with similar structural motifs have been effective in reducing depressive behaviors in rodent models .

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect against neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 1-(Phenylsulfonyl)indolin-6-amine relative to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Indolin-6-amine | Contains an amine group at position 6 | Lacks sulfonyl substitution, impacting reactivity |

| N-(phenylsulfonyl)-1H-indole | Indole core with a phenylsulfonyl group | Potentially similar biological activity |

| Indole-3-carboxylic acid | Carboxylic acid functional group at position 3 | Different functional properties affecting solubility |

| N-(phenyl)-2-indolinone | Indolinone structure with phenolic substitution | Exhibits different reactivity due to carbonyl group |

The sulfonamide moiety combined with the indole structure enhances the solubility and overall biological activity of 1-(Phenylsulfonyl)indolin-6-amine compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profiles of 1-(Phenylsulfonyl)indolin-6-amine:

- Antidepressant Activity Study : A study demonstrated that derivatives of this compound showed significant activity as serotonin transporter inhibitors in vitro, correlating with improved outcomes in animal models of depression .

- Cancer Cell Line Testing : In vitro tests revealed that 1-(Phenylsulfonyl)indolin-6-amine could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction via caspase activation pathways .

- Neuroprotective Studies : Research indicated that this compound could mitigate oxidative stress-induced damage in neuronal cultures, highlighting its potential for neuroprotection against diseases like Alzheimer's .

特性

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVHHDJIHFBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。